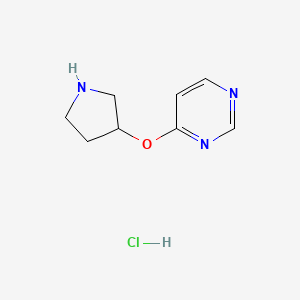

4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of molecules that are widely used by medicinal chemists to develop compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “this compound”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, Wan et al. designed and synthesized a new series of pyrrolidine derivatives based on a potent inhibitor of myeloid cell leukemia-1 (Mcl-1) protein .Molecular Structure Analysis

The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage .Chemical Reactions Analysis

The pyrrolidine ring in “this compound” can undergo various chemical reactions. For example, Pannala et al. developed a metal- and catalyst-free three-component decarboxylative coupling reaction of proline, aldehydes, and 4-hydroxycarbazole to access pyrrolidinyl-carbazole derivatives .科学的研究の応用

Metabolic and Pharmacokinetic Studies

4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride and its derivatives have been extensively studied in the context of metabolism, excretion, and pharmacokinetics. For instance, PF-00734200, a dipeptidyl peptidase IV inhibitor containing a pyrimidine ring, has been examined for its disposition in rats, dogs, and humans. This study revealed insights into the drug's metabolism, primarily through hydroxylation at the pyrimidine ring, and its elimination pathways (Sharma et al., 2012).

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives, including those linked with pyrrolidin-3-ol, has been a significant area of research. For example, pyrimidine 1′-aza-C-nucleosides were synthesized using 5-bromouracil and other compounds with pyrrolidin-3-ol, showing the versatility of pyrimidine in nucleoside analogues (Filichev & Pedersen, 2001).

Antitumor Activity

Several studies have explored the antitumor properties of pyrimidine derivatives. One such study synthesized a series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, targeting thymidylate and purine nucleotide biosynthesis, and demonstrated their potential as antifolate agents in cancer treatment (Liu et al., 2015).

Molecular Docking Studies

Molecular docking studies involving pyrimidine derivatives have been conducted to understand their interaction with various biological targets, such as c-Met kinase. These studies aid in analyzing molecular features contributing to the inhibitory activity of compounds and in developing predictive models for biological activities (Caballero et al., 2011).

Biological and Antimicrobial Activity

Research has also focused on the biological activities of pyrimidine derivatives, including their cytotoxic properties and antimicrobial activity. For instance, a study on 5-hydroxymethylpyrimidines revealed their moderate level of anticancer properties and their potential as biologically active compounds (Stolarczyk et al., 2021).

将来の方向性

The pyrrolidine ring, a key component of “4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride”, is a versatile scaffold for the development of novel biologically active compounds . Future research could focus on exploring the pharmacophore space of this compound and designing new pyrrolidine compounds with different biological profiles .

特性

IUPAC Name |

4-pyrrolidin-3-yloxypyrimidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;/h2,4,6-7,9H,1,3,5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWQBAIIYSVALN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=NC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2378957.png)

acetate](/img/structure/B2378960.png)

![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2378962.png)

![2-(Cyclobutylmethylsulfanyl)-3-propan-2-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B2378969.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2378972.png)

![2-Methoxyethyl 5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378975.png)

![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylmalonate](/img/structure/B2378979.png)